Ethyl 3-aminoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino acrylate is an organic compound with the molecular formula C5H9NO2 It is a derivative of acrylic acid and contains both an amino group and an ester group
Preparation Methods
Ethyl 3-amino acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino acrylate undergoes a variety of chemical reactions due to the presence of both the amino and ester functional groups. Some of the key reactions include:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of amino acid derivatives.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 3-amino acrylate involves its reactivity with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to modify biological pathways and chemical processes, making it a valuable tool in research and industry.
Comparison with Similar Compounds
Ethyl 3-amino acrylate can be compared with other similar compounds such as methyl 3-amino acrylate and ethyl 3-amino butyrate. While these compounds share similar functional groups, ethyl 3-amino acrylate is unique in its reactivity and versatility. Its specific structure allows for a broader range of chemical reactions and applications, making it a preferred choice in many research and industrial settings.
Similar compounds include:
- Methyl 3-amino acrylate
- Ethyl 3-amino butyrate
- Ethyl 2-amino acrylate
These compounds can be used in similar applications but may differ in their reactivity and physical properties.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
InChI Key |
FABIVEGAPONRAI-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/N |
Canonical SMILES |
CCOC(=O)C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.